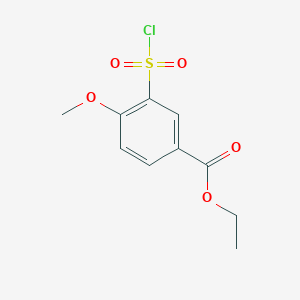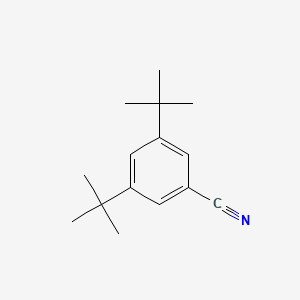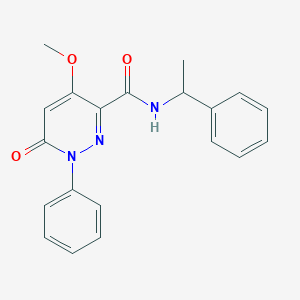
Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate
Vue d'ensemble
Description
Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, also known as chlorosulfonyl-4-methoxybenzoic acid ethyl ester, is an organic compound that is widely used in scientific research as a reagent in organic synthesis. It is a colorless solid that is soluble in organic solvents and has a melting point of about 125°C. This compound is a useful reagent for the synthesis of a variety of compounds and is also used in the development of pharmaceuticals, agrochemicals, and other compounds.
Applications De Recherche Scientifique
Ethyl 3-(Ethyl 3-(chlorosulfonyl)-4-methoxybenzoateyl)-4-methoxybenzoate is a useful reagent for organic synthesis and is commonly used in the synthesis of a variety of compounds. It is also used in the development of pharmaceuticals, agrochemicals, and other compounds. It is also used as a catalyst for the synthesis of polyesters and polyamides. In addition, it is used as a reagent for the synthesis of aromatic heterocycles and as a reagent for the synthesis of carboxylic acids.
Mécanisme D'action
The mechanism of action of ethyl 3-(Ethyl 3-(chlorosulfonyl)-4-methoxybenzoateyl)-4-methoxybenzoate is not completely understood. However, it is believed that the reaction proceeds via a nucleophilic substitution reaction in which the ethyl Ethyl 3-(chlorosulfonyl)-4-methoxybenzoateate reacts with the 4-methoxybenzoyl chloride to form the ethyl ester. The reaction is catalyzed by the base and proceeds through a series of steps in which the chlorine atom is replaced by the ethyl group.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 3-(Ethyl 3-(chlorosulfonyl)-4-methoxybenzoateyl)-4-methoxybenzoate are not well understood. However, it is known to be a mild irritant and may cause skin and eye irritation. It is also known to be toxic if ingested and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using ethyl 3-(Ethyl 3-(chlorosulfonyl)-4-methoxybenzoateyl)-4-methoxybenzoate in laboratory experiments is its high reactivity and low cost. It is also easy to handle and can be stored at room temperature. The main limitation of using this reagent is its toxicity, which can be hazardous if not handled properly.
Orientations Futures
Future research on ethyl 3-(Ethyl 3-(chlorosulfonyl)-4-methoxybenzoateyl)-4-methoxybenzoate could include further studies on its mechanism of action, its biochemical and physiological effects, and its possible applications in different fields. Additionally, further research could be done to investigate the potential of this compound as a catalyst for the synthesis of polyesters and polyamides. Finally, research could be done to explore the potential of this compound as a reagent for the synthesis of carboxylic acids and aromatic heterocycles.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 3-chlorosulfonyl-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO5S/c1-3-16-10(12)7-4-5-8(15-2)9(6-7)17(11,13)14/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGNRJELOOOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2973086.png)
![2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine](/img/structure/B2973089.png)
![N-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2973090.png)

![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2973092.png)


![2-Amino-6-(2-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973097.png)
![2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2973101.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2973102.png)